molecular formula C7H5FN2O4 B3043708 2-Amino-6-fluoro-3-nitro-benzoic acid CAS No. 910123-26-1

2-Amino-6-fluoro-3-nitro-benzoic acid

Cat. No. B3043708
CAS RN: 910123-26-1
M. Wt: 200.12 g/mol
InChI Key: YXZBECCLWLWBKE-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-nitro-benzoic acid is a chemical compound with the molecular formula C7H5FN2O4 . It is used in various chemical reactions and has potential applications in different fields of study .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-fluoro-3-nitro-benzoic acid consists of a benzene ring substituted with an amino group, a fluoro group, and a nitro group . The molecular weight of this compound is 200.12 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Nitration

    The chemical compound 2-amino-6-fluoro-3-nitro-benzoic acid is used in the study of regioselective nitration, where its properties facilitate the understanding of reaction mechanisms and selectivities in organic synthesis (Hurth, Jacquier, Lehmann, & Wilcken, 2015).

  • Solid-Phase Synthesis

    This compound plays a role in the solid-phase synthesis of other chemical entities, such as in the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones (Lee, Gauthier, & Rivero, 1999).

Biological Research Applications

  • Antiparasitic Properties

    In a study on anthranilic acid derivatives, related structures of 2-amino-6-fluoro-3-nitro-benzoic acid were investigated for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

  • Antitumor Evaluation

    Derivatives of 2-amino-6-fluoro-3-nitro-benzoic acid have been synthesized and evaluated for their potential antitumor activities. This research contributes to the development of new therapeutic agents (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Analytical and Instrumentation Applications

  • Derivatization in Amino Acids Analysis

    The compound is used in derivatization processes for the sensitive determination of amino acids, enhancing the capabilities of analytical techniques like high-performance liquid chromatography (Song, Funatsu, & Tsunoda, 2011).

  • Photoaffinity Labeling

    Derivatives of this compound have been explored as photoaffinity labeling agents, aiding in the study of biological membranes and channels (Branchini, Murtiashaw, Eckman, Egan, Alfano, & Stroh, 1995).

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-3-nitrobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that nitrobenzoic acids can react with amines . The reaction of phenylamine with nitrous acid, for instance, produces diazonium salts . This could potentially be a pathway for 2-Amino-6-fluoro-3-nitro-benzoic acid, but further studies are required to confirm this.

Result of Action

It’s known that the compound is used in the synthesis of a novel benzamide with potent neuroleptic activity , but the specific molecular and cellular effects of the compound’s action require further investigation.

properties

IUPAC Name

2-amino-6-fluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZBECCLWLWBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluoro-3-nitro-benzoic acid

Synthesis routes and methods

Procedure details

2.0 g (9.9 mmol) of 2,6-difluoro-3-nitro-benzoic acid in methanol and 3.0 g (30.0 mmol) of ammonium acetate was stirred at room temperature for 12 h. The solvent was evaporated and dilute HCl solution was added. The precipitated solid was collected by filtration and washed with water to produce 2-amino-6-fluoro-3-nitro-benzoic acid. LCMS: 201 (M+1)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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